molecular formula C12H15ClN4 B103545 (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride CAS No. 19010-26-5

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride

Cat. No. B103545
CAS RN: 19010-26-5
M. Wt: 250.73 g/mol
InChI Key: KVFGMHZJTRXVMN-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It consists of two benzene rings linked at the [1,1’] position .


Synthesis Analysis

Biphenyl compounds can be synthesized through several methods such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of biphenyl consists of two benzene rings connected by a single bond . The molecular weight of biphenyl is 154.2078 .


Chemical Reactions Analysis

Biphenyls undergo similar reactions to benzene as they both undergo electrophilic substitution reactions . For example, a specific biphenyl derivative was produced via Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

Biphenyl is a neutral molecule without a functional group, and functionalization is required for it to react . It forms colorless crystals . The boiling point of biphenyl is approximately 527 K, and the fusion point is around 343 K .

Scientific Research Applications

Syntheses and Properties of Polyimides

A study by Hsiao et al. (1995) focused on the synthesis of diamines containing the biphenyl unit, such as 4,4′-bis(p-aminophenoxy)biphenyl, which is closely related to (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride. These diamines were used to prepare various polyimides, which exhibited valuable properties like flexibility and thermal stability, making them potentially useful in industrial applications (Hsiao, Yang, & Lin, 1995).

Environmental Impact of Polychlorinated Biphenyls (PCBs)

Safe (1994) discussed the environmental and biochemical impact of PCBs, which include compounds like 3,3',4,4'-tetrachlorobiphenyl. The study highlighted the complex mixtures of PCB congeners and their toxic responses, which are significant for environmental risk assessment (Safe, 1994).

Tissue Localization and Metabolic Fate in Mice

Wehler et al. (1989) researched the distribution and metabolic fate of 3,3′,4,4′-tetrachlorobiphenyl and related compounds in mice. This study provides insights into how these compounds are metabolized and distributed in biological systems, which is essential for understanding their potential effects on human health (Wehler, Jönsson, Bergman, Brandt, & Darnerud, 1989).

Polychlorinated Biphenyls as Aryl Hydrocarbon Hydroxylase Inducers

Robertson et al. (1982) investigated the induction of liver microsomal drug-metabolizing enzymes by polychlorinated biphenyls. The study provides valuable information on the molecular mechanisms through which these compounds interact with biological systems (Robertson, Parkinson, Campbell, & Safe, 1982).

Molecular Structures and Electrochemical Response

Low et al. (2004) studied the molecular structures of compounds including N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine and their radical cations. This research is pertinent to understanding the electronic properties of such compounds, which could be useful in designing new materials with specific electronic characteristics (Low, Paterson, Puschmann, Goeta, Howard, Lambert, Cherryman, Tackley, Leeming, & Brown, 2004).

Safety And Hazards

Biphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of research on biphenyl compounds are vast due to their wide range of applications in synthetic organic chemistry and natural products . They are omnipresent in medicinally active compounds, marketed drugs, and natural products .

properties

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;/h1-6H,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFGMHZJTRXVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172478
Record name (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
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Molecular Weight

250.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride

CAS RN

19010-26-5, 7411-49-6
Record name [1,1′-Biphenyl]-3,3′,4,4′-tetramine, hydrochloride (1:?)
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Record name 3,3′-Diaminobenzidine tetrahydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
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Record name 3,3'-Diaminobenzidine-4HCl
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Record name (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
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Record name [1,1'-biphenyl]-3,3',4,4'-tetramine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FV Bussche, AM Kaczmarek, J Schmidt… - Journal of Materials …, 2019 - pubs.rsc.org
Accurate measurement of the temperature is crucial as it determines the dynamics of almost any system. Conventional contact thermometers are not well suited for small scale …
Number of citations: 20 pubs.rsc.org

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